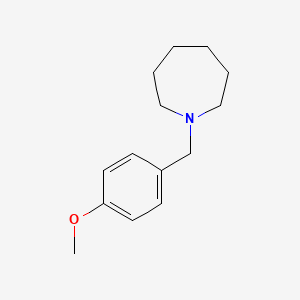

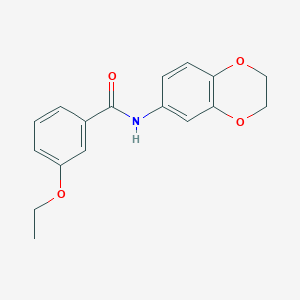

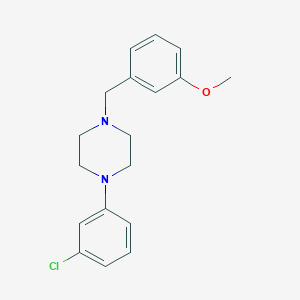

1-(4-methoxybenzyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of azepane derivatives, including compounds similar to 1-(4-methoxybenzyl)azepane, can be achieved through formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene. This unique migration-annulation protocol is efficient for synthesizing seven-membered N-heterocycles (Feng et al., 2022).

- Asymmetric syntheses of substituted azepanes, which might include this compound analogs, have been achieved through highly diastereoselective and enantioselective lithiation-conjugate additions (Lee & Beak, 2006).

Molecular Structure Analysis

- The molecular structure of compounds related to this compound, such as 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been determined using X-ray crystallographic techniques, revealing detailed structural information about these molecules (Wulan Zeng, 2014).

Chemical Reactions and Properties

- The reaction of 4-methoxybenzyl chloride with azide ion in a study related to this compound demonstrated zero order reaction kinetics and provided insights into the reactive nature of the 4-methoxybenzyl carbocation intermediate (Amyes & Richard, 1990).

Physical Properties Analysis

- The spectral and electrochemical properties of polymers derived from methoxybenzene compounds, closely related to this compound, have been studied, providing insights into the physical characteristics of these materials (Moustafid et al., 1991).

Chemical Properties Analysis

- Reactions involving methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, which are structurally related to this compound, have been characterized. These reactions are relevant for the synthesis of various structures based on them, giving insights into the chemical behavior of such compounds (Tetere et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxybenzyl alcohol, suggests that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is also harmful to aquatic life . These hazards might be relevant to 1-(4-methoxybenzyl)azepane, although specific safety data for this compound is not available.

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-16-14-8-6-13(7-9-14)12-15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPXKGQYRBFHDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198189 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (11-cyano-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-3-yl)acetate](/img/structure/B5633698.png)

![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5633705.png)

![2-methoxy-N-{4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5633708.png)

![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)

![6-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-N-isopropylpyrimidin-4-amine](/img/structure/B5633757.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5633783.png)